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molecular formula C14H18N2O4S2 B8626947 3,5-Bis-dimethylthiocarbamoyloxybenzoic acid methyl ester CAS No. 50667-82-8

3,5-Bis-dimethylthiocarbamoyloxybenzoic acid methyl ester

Cat. No. B8626947
M. Wt: 342.4 g/mol
InChI Key: IHAYFUGJCQXOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

To a stirred solution of 3,5-dihydroxybenzoic acid methyl ester (10.0 g, 59.5 mmol) in DMF (200 mL) at 0° C. was added NaH (60% dispersion in mineral oil, 5.00 g, 125 mmol, 2.1 eq.) in small portions. The reaction mixture was stirred at 0° C. for 15 min then warmed to room temperature. After 1 h, the reaction mixture was cooled to 0° C. and then added dimethylthiocarbamoyl chloride (14.7 g, 119 mmol). Following the addition, the reaction was stirred for 45 min at 0° C., then for 30 min at room temperature and then heated to 80° C. After 2 h at 80° C., the reaction mixture was cooled to room temperature and then added to 1% aqueous KOH (500 mL). The resulting mixture was extracted with ethyl ether (2×500 mL). The organic layer was washed with H2O (500 mL), brine (300 mL), dried over MgSO4 and concentrated in vacuo to afford 3,5-bis-dimethylthiocarbamoyloxybenzoic acid methyl ester (13.0 g). This material was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[H-].[Na+].[CH3:15][N:16]([CH3:20])[C:17](Cl)=[S:18].[OH-].[K+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][C:17](=[S:18])[N:16]([CH3:20])[CH3:15])[CH:7]=[C:8]([O:10][C:17](=[S:18])[N:16]([CH3:20])[CH3:15])[CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for 45 min at 0° C.
Duration
45 min
WAIT
Type
WAIT
Details
for 30 min at room temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C
WAIT
Type
WAIT
Details
After 2 h at 80° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl ether (2×500 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (500 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OC(N(C)C)=S)OC(N(C)C)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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